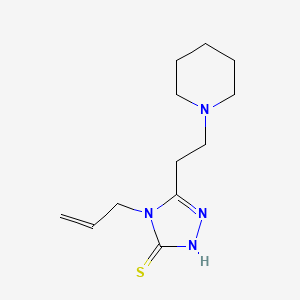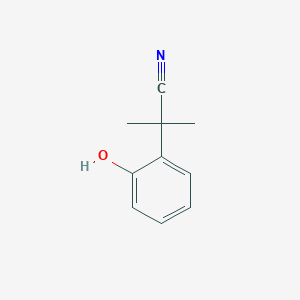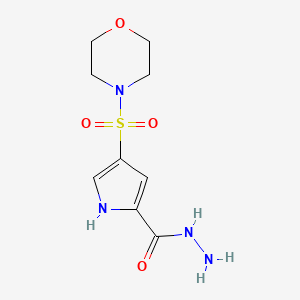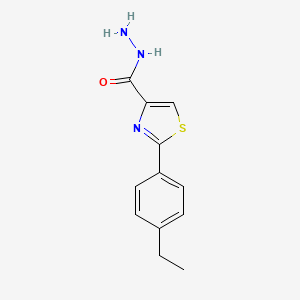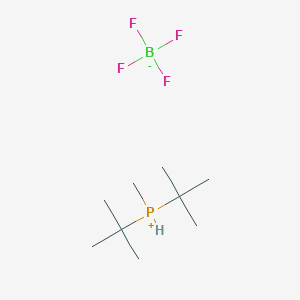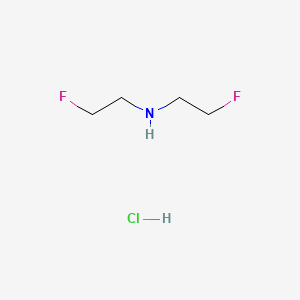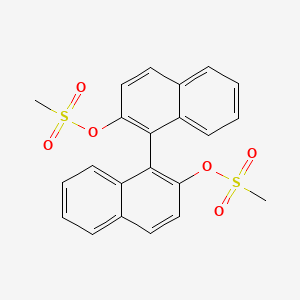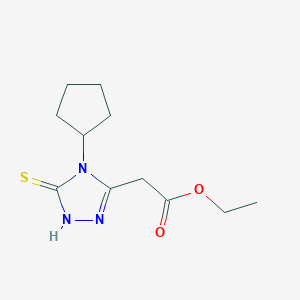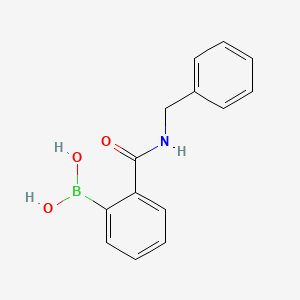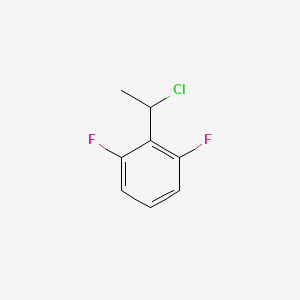
1-(1-Chloroethyl)-2,6-difluorobenzene
Vue d'ensemble
Description
1-(1-Chloroethyl)-2,6-difluorobenzene is a chemical compound with the molecular formula C₈H₇ClF₂ . It belongs to the class of chloroethyl chloroformates , which are used as protecting groups and N-dealkylating agents . These compounds play a crucial role in organic synthesis and pharmaceutical research.
Synthesis Analysis
The synthesis of 1-(1-Chloroethyl)-2,6-difluorobenzene involves the reaction of 2,6-difluorobenzoyl chloride with chloroethanol . The chloroethanol group replaces one of the fluorine atoms on the benzene ring, resulting in the formation of the target compound. The reaction typically occurs under anhydrous conditions and requires careful handling due to the reactivity of chloroformates .
Molecular Structure Analysis
The molecular structure of 1-(1-Chloroethyl)-2,6-difluorobenzene consists of a benzene ring substituted with a chloroethyl group (CH₂CHCl-) at one position and two fluorine atoms (F) at the 2 and 6 positions. The chlorine atom is directly attached to the benzene ring, and the fluorine atoms enhance the compound’s reactivity and lipophilicity .
Chemical Reactions Analysis
- Dealkylation : Due to the presence of the chloroethyl group, it can be used for selective N-dealkylation of tertiary amines .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Selective N-dealkylation of Tertiary Amines
This compound acts as a reagent in the selective N-dealkylation of tertiary amines . This process is crucial in organic synthesis, as it allows for the removal of alkyl groups from nitrogen atoms in tertiary amines.
Preparation of Alkyl 1-chloroethyl Carbonates
It is also used as a reactant in the preparation of alkyl 1-chloroethyl carbonates . These carbonates are important intermediates in organic synthesis, often used in the production of pharmaceuticals and agrochemicals.
N-demethylation in Drug Analysis
The compound is used for N-demethylation reaction in the determination of multiple drugs of abuse in biological fluids . This is particularly useful in forensic toxicology, where it aids in the detection and quantification of illicit substances.
Catalyst for Chemoselective Desilylation
It plays an important role as a catalyst for the chemoselective desilylation of silyl-protected alcohols . This process is key in the synthesis of complex organic molecules, where protecting groups are used to prevent certain reactions from occurring.
Cleavage of Benzhydryl Groups
The compound is used to cleave benzhydryl groups from amines . This is a crucial step in the synthesis of many pharmaceutical compounds, where benzhydryl groups are often used as protecting groups for amines.
Formation of Protecting Groups
Chloroethyl chloroformates, which include “2-(1-Chloroethyl)-1,3-difluorobenzene”, can be used to form protecting groups . These groups are crucial in organic synthesis, as they prevent certain parts of a molecule from reacting under conditions where other parts of the molecule need to react.
Mécanisme D'action
The exact mechanism of action for 1-(1-Chloroethyl)-2,6-difluorobenzene depends on its specific application. As a protecting group, it shields functional groups during synthetic steps, preventing unwanted reactions. In N-dealkylation reactions, it selectively removes alkyl groups from tertiary amines, allowing access to specific intermediates or final products .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-chloroethyl)-1,3-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5(9)8-6(10)3-2-4-7(8)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKQNNWJZXDJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201288722 | |
| Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-1,3-difluorobenzene | |
CAS RN |
87327-66-0 | |
| Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87327-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Chloroethyl)-1,3-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201288722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

